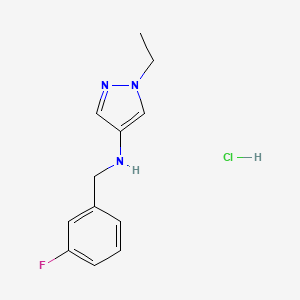
1,2-dipalMitoyl-sn-glycero-3-phospho-(1'-Myo-inositol) (aMMoniuM salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt): is a phospholipid compound that plays a crucial role in various biological processes. It is a derivative of phosphatidylinositol, a class of lipids that are integral components of cell membranes. This compound is known for its involvement in cell signaling and membrane dynamics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with inositol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing advanced bioreactors and purification systems to achieve high yields and purity. The process is optimized to maintain the structural integrity of the phospholipid while ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fatty acid chains, affecting the compound’s stability and function.
Reduction: Reduction reactions can modify the phosphate group, impacting its interaction with other molecules.
Substitution: Substitution reactions can occur at the inositol ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under specific pH and temperature conditions.
Major Products:
Aplicaciones Científicas De Investigación
1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.
Biology: Plays a role in cell signaling pathways, particularly in the regulation of cellular processes such as growth, differentiation, and apoptosis.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of liposomes and other nanocarriers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) involves its incorporation into cell membranes, where it participates in signaling pathways. The compound interacts with specific molecular targets, such as protein kinases and phosphatases, modulating their activity and influencing downstream signaling events. These interactions are crucial for maintaining cellular homeostasis and responding to external stimuli.
Comparación Con Compuestos Similares
- 1,2-dipalMitoyl-sn-glycero-3-phosphoethanolamine
- 1,2-dioleoyl-sn-glycero-3-phospho-(1’-Myo-inositol-4’-phosphate) (aMMoniuM salt)
- 1,2-dipalMitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt)
Comparison: 1,2-dipalMitoyl-sn-glycero-3-phospho-(1’-Myo-inositol) (aMMoniuM salt) is unique due to its specific inositol phosphate group, which confers distinct signaling properties compared to other phospholipids. Its ability to participate in diverse cellular processes and its potential for targeted drug delivery make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C41H82NO13P |
|---|---|
Peso molecular |
828.1 g/mol |
Nombre IUPAC |
azanium;[(2R)-2,3-di(hexadecanoyloxy)propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 |
Clave InChI |
MRDHBHKPDFRCJQ-HUKLJVEISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)







![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)
![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)

